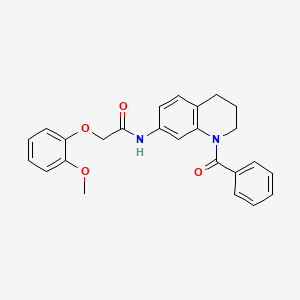![molecular formula C22H30N2O3 B6562224 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide CAS No. 1091080-75-9](/img/structure/B6562224.png)
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(Cyclohex-1-en-1-yl)ethyl)-N-[(4-phenyloxan-4-yl)methyl]ethanediamide, referred to as CHPOMEDA, is an important organic compound that has been used in various scientific research applications. CHPOMEDA is a cyclohexene derivative with a phenyl group attached to the nitrogen atom, and it has been the subject of numerous studies. In
科学的研究の応用
CHPOMEDA has been used in various scientific research applications. It has been used as a reagent to synthesize a variety of organic compounds, including azo dyes, heterocyclic compounds, and other compounds with a variety of functional groups. It has also been used in the synthesis of drugs and other biologically active compounds. Furthermore, CHPOMEDA has been used in the synthesis of polymers and other materials for use in biomedical and other applications.
作用機序
The mechanism of action of CHPOMEDA is not completely understood. It is believed that CHPOMEDA acts as a chelating agent, binding to metal ions to form complexes. It is also believed to interact with biological molecules, such as enzymes and proteins, to modify their activity. Furthermore, CHPOMEDA has been shown to inhibit the activity of some enzymes, suggesting that it may act as an enzyme inhibitor.
Biochemical and Physiological Effects
CHPOMEDA has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant activity, which may be beneficial in preventing oxidative damage to cells. It has also been shown to have anti-inflammatory and anti-microbial activity, which may be beneficial in treating certain diseases. Furthermore, CHPOMEDA has been shown to inhibit the activity of certain enzymes, which may be beneficial in treating certain diseases.
実験室実験の利点と制限
CHPOMEDA has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in a variety of solvents. Furthermore, it is non-toxic and has low volatility, making it safe to use in laboratory experiments. However, CHPOMEDA also has some limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. Furthermore, it is not very stable in the presence of light or oxygen, making it difficult to store for long periods of time.
将来の方向性
There are a variety of potential future directions for CHPOMEDA. One potential direction is to further investigate its mechanism of action and its biochemical and physiological effects. Furthermore, CHPOMEDA could be used to synthesize new compounds with a variety of functional groups. Additionally, CHPOMEDA could be used to develop new drugs and other biologically active compounds. Finally, CHPOMEDA could be used to develop new materials for use in biomedical and other applications.
合成法
CHPOMEDA can be synthesized through a two-step process. The first step involves the reaction of cyclohexene with ethyl chloroformate to form cyclohexyl chloroformate. The second step involves the reaction of cyclohexyl chloroformate with 4-phenyloxan-4-ylmethyl amine to form CHPOMEDA. The overall reaction is shown below:
Cyclohexene + Ethyl Chloroformate → Cyclohexyl Chloroformate
Cyclohexyl Chloroformate + 4-Phenyloxan-4-ylmethyl Amine → N-(2-(Cyclohex-1-en-1-yl)ethyl)-N-[(4-phenyloxan-4-yl)methyl]ethanediamide
特性
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[(4-phenyloxan-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c25-20(23-14-11-18-7-3-1-4-8-18)21(26)24-17-22(12-15-27-16-13-22)19-9-5-2-6-10-19/h2,5-7,9-10H,1,3-4,8,11-17H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQAZWQCRFHZNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6562147.png)

![2-(2-methoxyphenoxy)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B6562159.png)
![N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B6562170.png)
![N-(2-methoxy-5-methylphenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562186.png)
![N'-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562190.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562197.png)
![2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B6562204.png)
![N'-[(4-phenyloxan-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B6562209.png)
![N-[2-(methylsulfanyl)phenyl]-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562217.png)
![2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6562238.png)
![2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(4-nitrophenyl)acetamide](/img/structure/B6562243.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6562251.png)
![2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6562256.png)